molecular formula C22H16F2N4O4 B2966155 ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534565-73-6

ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2966155
CAS No.: 534565-73-6
M. Wt: 438.391
InChI Key: MRRJRGKSONFNIU-XHPQRKPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex molecule featuring a fused triazatricyclic core, a 2,6-difluorobenzoyl substituent, and a methyl group at the 7-position.

Properties

IUPAC Name

ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O4/c1-3-32-22(31)13-11-12-18(25-16-9-4-5-10-28(16)21(12)30)27(2)19(13)26-20(29)17-14(23)7-6-8-15(17)24/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRJRGKSONFNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC=C4F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the core triazatricyclo structure, followed by the introduction of the difluorobenzoyl and ethyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with enzymes or receptors, altering their activity. The triazatricyclo structure provides a stable framework that can engage in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The target compound shares a common triazatricyclic backbone with analogs but differs in two key regions:

Benzoyl Substituent :

  • Target : 2,6-Difluorobenzoyl (ortho-fluoro groups).
  • Analog 1 () : 4-Fluorobenzoyl (para-fluoro) .
  • Analog 2 () : 3-Chlorobenzoyl (meta-chloro) .
  • Analog 3 () : 3-Fluorobenzoyl (meta-fluoro) .

7-Position Substituent :

  • Target : Methyl group.
  • Analog 1 : 3-Methoxypropyl (bulky, oxygen-containing chain).
  • Analog 2 : Methyl group.
  • Analog 3 : Isopropyl group (branched alkyl).

Physicochemical Properties

Key computational and structural properties of analogs are summarized below:

Compound Benzoyl Substituent 7-Position Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target 2,6-Difluoro Methyl Not provided Not provided ~2.5* ~7* ~6*
Analog 1 () 4-Fluoro 3-Methoxypropyl C₂₆H₂₅FN₄O₅ 492.5 2.8 7 8
Analog 2 () 3-Chloro Methyl C₂₄H₂₀ClN₄O₄ 478.89 ~3.0* 6 6
Analog 3 () 3-Fluoro Isopropyl C₂₅H₂₄FN₄O₄ 478.48 ~2.6* 6 7

*Estimated based on structural similarity.

Implications of Structural Variations

  • Lipophilicity (XLogP3) :

    • The 3-methoxypropyl group in Analog 1 increases polarity (lower XLogP3 = 2.8) compared to methyl or isopropyl substituents.
    • Chlorine in Analog 2 enhances lipophilicity (XLogP3 ~3.0) due to its hydrophobic nature.
  • Hydrogen Bonding :

    • The target compound’s ortho-difluoro substitution may reduce hydrogen-bonding capacity compared to para-fluoro (Analog 1) but increase steric shielding.
  • Rotational Flexibility: Bulky substituents (e.g., 3-methoxypropyl in Analog 1) increase rotatable bonds (8 vs.
  • Steric and Electronic Effects :

    • Ortho-difluoro groups in the target compound may hinder π-π stacking or enzymatic binding compared to meta- or para-substituted analogs.
    • Chlorine’s larger atomic radius (Analog 2) could enhance van der Waals interactions but reduce solubility.

Biological Activity

The compound ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research and antimicrobial applications. This article aims to provide a detailed overview of its biological activity based on recent research findings and data.

Chemical Structure and Properties

The compound features a unique triazine core structure, which is known for its diverse biological activities. The presence of difluorobenzoyl and carboxylate groups enhances its interaction with biological targets. The molecular formula and structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈F₂N₄O₃
  • Molecular Weight : 372.36 g/mol

Table 1: Structural Characteristics

ComponentDescription
Core StructureTriazine
Functional GroupsDifluorobenzoyl, Carboxylate
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have demonstrated the anticancer potential of triazine derivatives, including the compound . These compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of similar triazine derivatives, the following results were observed:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer)
  • IC50 Values :
    • MDA-MB-231: 15.83 µM
    • HeLa: 2.21 µM
    • HepG2: 12.21 µM

These values indicate significant cytotoxicity, suggesting that this compound may possess similar or enhanced anticancer properties due to its structural modifications .

Antimicrobial Activity

Triazine derivatives have also shown promise as antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The compound's ability to inhibit these pathogens suggests its potential application in treating infections caused by resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been identified as topoisomerase inhibitors, which interfere with DNA replication in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways has been noted in studies involving triazine derivatives.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and function has been documented for triazine compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.